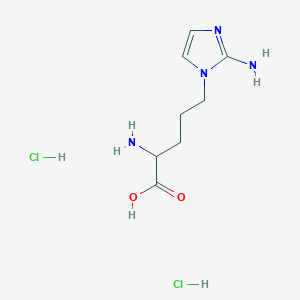![molecular formula C12H16Cl2N2 B6602857 methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride CAS No. 2060042-78-4](/img/structure/B6602857.png)
methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is a chemical compound that features a quinoline moiety, which is a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another method involves the use of nanostructured TiO2 photocatalysts under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, the use of recyclable catalysts, and green chemistry principles are often employed to make the process more sustainable .
化学反应分析
Types of Reactions: Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced nitrogen functionalities .
科学研究应用
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
相似化合物的比较
- Ethyl[(quinolin-2-yl)methyl]amine dihydrochloride
- 4-Hydroxy-2-quinolones
- Pyranoquinoline derivatives
Comparison: Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is unique due to its specific structure, which includes a methyl group and an ethylamine side chain attached to the quinoline ring. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes .
属性
IUPAC Name |
N-methyl-2-quinolin-8-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11;;/h2-6,8,13H,7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDWTNIHCYIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)





![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)



![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
